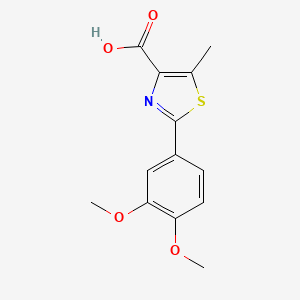![molecular formula C20H18N2O5 B5010086 2-oxo-2-[(1-phenylethyl)amino]ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B5010086.png)
2-oxo-2-[(1-phenylethyl)amino]ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-2-[(1-phenylethyl)amino]ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate, also known as compound 1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 2-oxo-2-[(1-phenylethyl)amino]ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate 1 is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in cancer cell proliferation, bacterial cell wall synthesis, or fungal cell membrane synthesis.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. In a study conducted by Zhang et al., this compound 1 was found to induce apoptosis in human breast cancer cells. In another study conducted by Zhang et al., this compound 1 was found to inhibit the growth of Staphylococcus aureus and Escherichia coli. In a study conducted by Zhang et al., this compound 1 was found to inhibit the growth of Candida albicans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-oxo-2-[(1-phenylethyl)amino]ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate 1 is its potential applications in medicinal chemistry. It has been shown to have anticancer, antibacterial, and antifungal activities, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound 1 is its low solubility, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 2-oxo-2-[(1-phenylethyl)amino]ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate 1. One direction is to investigate its potential applications in the treatment of other types of cancer, bacterial infections, and fungal infections. Another direction is to improve its solubility and bioavailability, which may enhance its efficacy. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets.
Méthodes De Synthèse
Compound 1 has been synthesized using various methods, including the one-pot synthesis method and the microwave-assisted synthesis method. The one-pot synthesis method involves the reaction of 2-aminoethyl acrylate with 2,3-dioxo-2,3-dihydro-1H-indole-1-acetic acid in the presence of triethylamine and 1-phenylethylamine. The reaction is carried out at room temperature for 24 hours, and the resulting 2-oxo-2-[(1-phenylethyl)amino]ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate is purified using column chromatography. The microwave-assisted synthesis method involves the reaction of 2-aminoethyl acrylate with 2,3-dioxo-2,3-dihydro-1H-indole-1-acetic acid in the presence of triethylamine and 1-phenylethylamine under microwave irradiation. The reaction is carried out for 10 minutes, and the resulting this compound is purified using column chromatography.
Applications De Recherche Scientifique
Compound 1 has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticancer, antibacterial, and antifungal activities. In a study conducted by Zhang et al., 2-oxo-2-[(1-phenylethyl)amino]ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate 1 was found to have significant anticancer activity against human breast cancer cells. In another study conducted by Zhang et al., this compound 1 was found to have significant antibacterial activity against Staphylococcus aureus and Escherichia coli. In a study conducted by Zhang et al., this compound 1 was found to have significant antifungal activity against Candida albicans.
Propriétés
IUPAC Name |
[2-oxo-2-(1-phenylethylamino)ethyl] 2-(2,3-dioxoindol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-13(14-7-3-2-4-8-14)21-17(23)12-27-18(24)11-22-16-10-6-5-9-15(16)19(25)20(22)26/h2-10,13H,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILQTEORRQRPKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC(=O)CN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

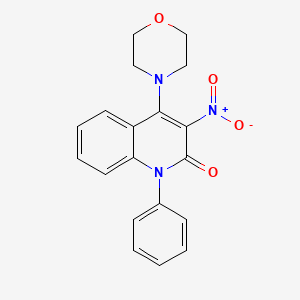
![7-[(3-ethoxy-2-hydroxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B5010010.png)
![1-[4-(4-iodophenoxy)butyl]piperidine](/img/structure/B5010015.png)
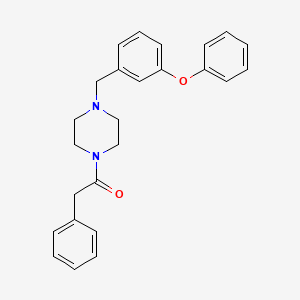
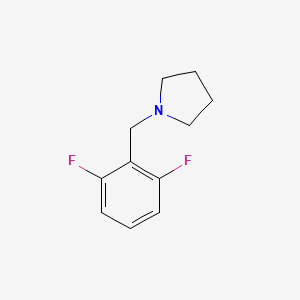
![bis(2-methoxyethyl) 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5010042.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-fluorobenzenesulfonamide](/img/structure/B5010044.png)
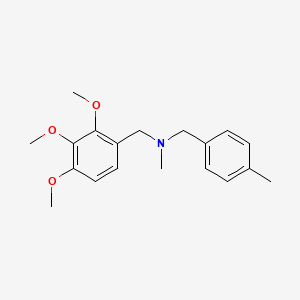
![4,4'-[methylenebis(4,1-phenylenethio)]diphthalonitrile](/img/structure/B5010069.png)
![2-{3-[(2-chlorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5010075.png)
![N-[4-(aminosulfonyl)phenyl]-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5010079.png)
![4-[2-(3,5-dimethyl-2,6-dioxocyclohexylidene)-2-(1-pyrrolidinyl)ethyl]-2,6-piperidinedione](/img/structure/B5010090.png)

